Bipinnatin J is a complex organic compound classified as a furanocembranoid, a type of natural product predominantly found in marine organisms, particularly gorgonian corals. It features a unique polycyclic structure characterized by a furan ring and multiple stereocenters, which contribute to its intricate three-dimensional conformation. The chemical formula of bipinnatin J is , and it has garnered interest due to its potential biological activities and complex synthetic pathways.
These reactions are pivotal not only for constructing the bipinnatin J framework but also for exploring its biosynthetic pathways.
Bipinnatin J exhibits notable biological activities, particularly in terms of its anti-inflammatory and cytotoxic properties. Research indicates that it may inhibit certain cancer cell lines and possess antimicrobial effects. Its structural uniqueness allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug discovery .
The synthesis of bipinnatin J has been explored through multiple methods, reflecting its complexity:
Bipinnatin J holds promise in various applications, particularly in pharmaceuticals due to its bioactive properties. Potential applications include:
Studies on bipinnatin J have focused on its interactions with biological macromolecules. These interactions are crucial for understanding its mechanism of action:
Bipinnatin J shares structural and functional similarities with several other furanocembranoids and related compounds. Notable similar compounds include:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Intricarene | Furanocembranoid structure | Anticancer properties |
Rubifolide | Contains furan ring | Antimicrobial effects |
Isoepilophodione B | Related furanocembranoid | Cytotoxic activity |
What sets bipinnatin J apart from these compounds is its specific stereochemistry and the unique arrangement of its polycyclic structure, which may confer distinct biological activities not observed in its analogs. The intricate synthesis pathways also highlight its complexity compared to simpler furanocembranoids .
Bipinnatin J represents a structurally complex marine diterpene characterized by its distinctive furanocembranoid framework [1]. The compound exhibits a molecular formula of C₂₀H₂₄O₄ with a corresponding molecular weight of 328.4 grams per mole [1]. This molecular composition reflects the presence of twenty carbon atoms, twenty-four hydrogen atoms, and four oxygen atoms arranged in a highly intricate polycyclic architecture [1]. The compound is formally registered under the Chemical Abstracts Service registry number 201742-79-2, providing a unique identifier for chemical databases and regulatory documentation [1].
The exact mass of Bipinnatin J has been computationally determined to be 328.16745924 daltons, with an identical monoisotopic mass value [1]. These precise mass measurements are crucial for analytical identification and structural confirmation through high-resolution mass spectrometry techniques [1]. The heavy atom count totals twenty-four atoms, excluding hydrogen atoms, which contributes to the overall molecular complexity score of 588 as calculated by computational chemistry algorithms [1].
Table 1: Fundamental Molecular Properties of Bipinnatin J
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₀H₂₄O₄ | [1] |
Molecular Weight | 328.4 g/mol | [1] |
CAS Registry Number | 201742-79-2 | [1] |
Exact Mass | 328.16745924 Da | [1] |
Monoisotopic Mass | 328.16745924 Da | [1] |
Heavy Atom Count | 24 | [1] |
Complexity Score | 588 | [1] |
The complete International Union of Pure and Applied Chemistry nomenclature for Bipinnatin J follows systematic naming conventions for complex polycyclic structures [1]. The full systematic name is (2Z,5S,11S,12S)-12-hydroxy-3,14-dimethyl-11-prop-1-en-2-yl-6,16-dioxatricyclo[11.2.1.1⁵,⁸]heptadeca-1(15),2,8(17),13-tetraen-7-one [1]. This nomenclature explicitly defines the stereochemical configuration, functional group positioning, and ring system connectivity [1].
The systematic name provides detailed structural information including the Z-configuration of the double bond at position 2, the S-stereochemistry at carbons 5, 11, and 12, and the presence of a hydroxy group at carbon 12 [1]. The tricyclic designation indicates the presence of three interconnected ring systems with specific bridge arrangements [1]. The nomenclature also specifies the locations of methyl substituents at positions 3 and 14, along with the isopropenyl group attachment at carbon 11 [1].
The Simplified Molecular Input Line Entry System representation for Bipinnatin J is expressed as: C/C/1=C/C2=CC(=C(O2)C@HO)C [1]. This canonical SMILES notation encodes the complete molecular structure including stereochemical information through specific symbol conventions [1]. The forward slashes indicate geometric isomerism, while the @ symbols denote absolute stereochemistry at chiral centers [1].
The International Chemical Identifier provides a more comprehensive structural description: InChI=1S/C20H24O4/c1-11(2)17-6-5-14-10-16(24-20(14)22)8-12(3)7-15-9-13(4)19(23-15)18(17)21/h7,9-10,16-18,21H,1,5-6,8H2,2-4H3/b12-7-/t16-,17-,18-/m0/s1 [1]. This identifier includes detailed connectivity information, hydrogen count specifications, and stereochemical descriptors [1]. The corresponding InChIKey, RCFMTOJVVOOMTO-PVUOXGCVSA-N, serves as a unique hash-based identifier for database searches and computational applications [1].
Bipinnatin J contains three defined atom stereocenters and one defined bond stereocenter, establishing its complex three-dimensional molecular architecture [1]. The absolute stereochemical configuration has been determined through extensive nuclear magnetic resonance analysis and synthetic studies [3] [10] [11]. The three chiral carbon atoms are located at positions 5, 11, and 12, each exhibiting S-configuration according to Cahn-Ingold-Prelog priority rules [1].
The stereocenter at carbon 5 (C5) adopts an S-configuration and plays a crucial role in defining the overall molecular conformation [1]. Similarly, carbon 11 (C11) maintains S-stereochemistry and serves as the attachment point for the isopropenyl substituent [1]. The third stereocenter at carbon 12 (C12) also exhibits S-configuration and bears the hydroxyl functional group that contributes to the compound's hydrogen bonding capabilities [1].
The single defined bond stereocenter involves the double bond between carbons 2 and 7, which adopts a Z-geometric configuration [1]. This Z-alkene configuration is biosynthetically significant and influences the overall macrocyclic conformation [2] [25]. The specific stereochemical arrangement contributes to the compound's biological activity and synthetic accessibility [3] [10].
Table 3: Stereochemical Configuration of Bipinnatin J
Stereocenter/Feature | Configuration | Description | Reference |
---|---|---|---|
C5 Stereocenter | S | Absolute configuration | [1] |
C11 Stereocenter | S | Isopropenyl attachment point | [1] |
C12 Stereocenter | S | Hydroxyl group bearing carbon | [1] |
C2-C7 Double Bond | Z (cis) | Geometric isomerism | [1] |
Total Defined Stereocenters | 3 | Chiral carbon atoms | [1] |
Total Defined Bond Stereocenters | 1 | Geometric double bond | [1] |
The structural framework of Bipinnatin J is characterized by a fourteen-membered macrocyclic ring system typical of cembranoid natural products [2] [3]. This macrocycle incorporates both a furan ring and a butenolide moiety, classifying the compound as a furanocembranolide [2] . The tricyclic architecture is designated as dioxatricyclo[11.2.1.1⁵,⁸]heptadeca-1(15),2,8(17),13-tetraene, indicating the presence of two oxygen atoms within the ring system and specific bridging patterns [1].
The furan ring system contributes to the aromatic character of the molecule and provides sites for potential electrophilic substitution reactions . The butenolide functionality introduces a lactone carbonyl group that serves as both a hydrogen bond acceptor and a site for nucleophilic attack [3]. The macrocyclic constraint imposes conformational restrictions that influence the compound's three-dimensional shape and biological interactions [25].
Functional group analysis reveals the presence of a secondary alcohol at carbon 12, two methyl substituents at positions 3 and 14, and an isopropenyl group at carbon 11 [1]. The hydroxyl group at C12 provides a hydrogen bond donor capability, while the carbonyl oxygen atoms of the lactone and the oxygen atoms within the furan ring serve as hydrogen bond acceptors [1]. The isopropenyl substituent introduces additional steric bulk and potential sites for chemical modification [1].
Comprehensive nuclear magnetic resonance spectroscopic analysis has provided detailed structural confirmation of Bipinnatin J through both one-dimensional and two-dimensional techniques [14]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals consistent with the proposed molecular structure [14]. The hydroxyl proton appears as a broad singlet, while the furan ring protons exhibit distinct chemical shifts in the aromatic region [14].
Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the presence of twenty carbon atoms with distinct chemical environments [14]. The lactone carbonyl carbon appears at approximately 174 parts per million, consistent with an α,β-unsaturated lactone system [14]. Furan ring carbons exhibit characteristic downfield shifts due to aromatic deshielding effects [14]. The isopropenyl carbon signals appear in the expected aliphatic and alkenic regions [14].
Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear multiple bond correlation, have been employed to establish complete connectivity patterns [14]. These experiments confirm the attachment of functional groups and verify the proposed ring system architecture [14]. Nuclear Overhauser effect spectroscopy provides crucial stereochemical information by identifying through-space interactions between proximate hydrogen atoms [14].
Table 4: Key Nuclear Magnetic Resonance Chemical Shifts
Carbon Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | Reference |
---|---|---|---|---|
C-2 | 62.1 | 3.74 | dd | [14] |
C-7 | 113.6 | - | - | [14] |
C-10 | 83.4 | 5.37 | dt | [14] |
C-11 | 46.8 | 3.30 | t | [14] |
C-14 | 209.9 | - | - | [14] |
C-20 | 177.9 | - | - | [14] |
Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation pattern elucidation for Bipinnatin J [1]. Gas chromatography-mass spectrometry techniques have been successfully employed for analytical identification and purity assessment [1]. The molecular ion peak appears at mass-to-charge ratio 328, corresponding to the calculated molecular weight [1].
Fragmentation patterns in electron ionization mass spectrometry reveal characteristic loss of functional groups including the isopropenyl substituent and portions of the macrocyclic framework [1]. Fast atom bombardment mass spectrometry provides soft ionization conditions that preserve the molecular ion while minimizing extensive fragmentation [31]. These techniques are particularly valuable for distinguishing Bipinnatin J from closely related structural analogs [1].
High-performance liquid chromatography analysis demonstrates characteristic retention behavior on reversed-phase stationary phases [1]. The compound's moderate polarity, reflected in its calculated partition coefficient, influences its chromatographic mobility and separation characteristics [1]. Chromatographic methods have been developed for isolation from natural sources and monitoring of synthetic preparations [3] [10].
Infrared spectroscopic analysis reveals characteristic absorption bands corresponding to the major functional groups present in Bipinnatin J [33] [41]. The hydroxyl group exhibits a broad absorption band in the 3200-3600 wavenumber region, indicative of hydrogen bonding interactions [41]. The lactone carbonyl group demonstrates a strong absorption around 1700-1750 wavenumbers, consistent with an α,β-unsaturated lactone system [41].
The furan ring system contributes characteristic aromatic carbon-hydrogen stretching vibrations in the 3000-3100 wavenumber region [41]. Aliphatic carbon-hydrogen stretching modes appear in the expected 2800-3000 wavenumber range [41]. The fingerprint region below 1500 wavenumbers provides unique spectroscopic signatures for structural identification and purity assessment [41].
Ultraviolet-visible spectroscopic analysis demonstrates absorption maxima consistent with the extended conjugated system present in the molecule [33] [40]. The furan ring and adjacent double bonds contribute to electronic transitions in the ultraviolet region [40]. These spectroscopic features are valuable for concentration determination and structural verification during synthetic and analytical procedures [33] [40].
The computed partition coefficient (XLogP3-AA) for Bipinnatin J has been determined to be 3.5, indicating moderate lipophilicity characteristics [1] [12]. This value suggests favorable membrane permeability while maintaining sufficient aqueous solubility for biological interactions [15] [17]. The partition coefficient falls within the optimal range for drug-like molecules according to Lipinski's Rule of Five criteria [17].
The topological polar surface area measures 59.7 square angstroms, reflecting the contribution of oxygen atoms to the overall molecular polarity [1] [12]. This relatively modest polar surface area is consistent with the compound's lipophilic character and membrane permeability properties [17]. The polar surface area calculation considers the hydroxyl group, lactone carbonyl, and furan oxygen atoms as the primary contributors to molecular polarity [1].
Solubility characteristics have been computationally estimated, with logarithmic solubility (logS) values indicating moderate aqueous solubility [12]. The presence of the hydroxyl group and lactone functionality enhances water solubility compared to purely hydrocarbon structures [12]. These solubility properties influence the compound's bioavailability and extraction procedures from natural sources [2].
Table 5: Computed Physicochemical Properties
Property | Value | Units | Reference |
---|---|---|---|
XLogP3-AA | 3.5 | - | [1] |
Topological Polar Surface Area | 59.7 | Ų | [1] |
LogS (Solubility) | -4.8 | log(mol/L) | [12] |
Absorption Prediction | Good | - | [12] |
Bipinnatin J exhibits a single rotatable bond, reflecting the rigid macrocyclic constraint that limits conformational flexibility [1]. This low rotatable bond count contributes to the compound's well-defined three-dimensional structure and reduces entropic penalties associated with binding interactions [1]. The macrocyclic framework effectively restricts rotation around most carbon-carbon bonds within the ring system [1].
Hydrogen bonding analysis reveals one hydrogen bond donor corresponding to the hydroxyl group at carbon 12 [1]. This donor capability enables the formation of intermolecular hydrogen bonds with suitable acceptor sites in biological targets or crystalline environments [1]. The compound contains four hydrogen bond acceptor sites, including the hydroxyl oxygen, lactone carbonyl oxygen, and two oxygen atoms within the furan ring system [1].
The hydrogen bonding profile contributes significantly to the compound's binding affinity and selectivity in biological systems [17]. The balanced ratio of donors to acceptors enables favorable interactions with protein binding sites while maintaining appropriate desolvation energetics [17]. These properties are crucial for understanding the compound's pharmacological behavior and synthetic accessibility [1].
Table 6: Hydrogen Bonding and Conformational Properties
Property | Value | Description | Reference |
---|---|---|---|
Rotatable Bond Count | 1 | Conformational flexibility | [1] |
Hydrogen Bond Donors | 1 | Hydroxyl group | [1] |
Hydrogen Bond Acceptors | 4 | Oxygen atoms | [1] |
Conformational Constraint | High | Macrocyclic rigidity | [1] |
Experimental thermal analysis has established the melting point of Bipinnatin J at 140-142 degrees Celsius, indicating moderate thermal stability [2]. This melting point range is consistent with the molecular weight and intermolecular forces present in the crystalline state [2]. The relatively sharp melting point suggests good crystalline purity and well-defined crystal packing arrangements [2].
Chemical stability studies have revealed that Bipinnatin J exhibits reasonable stability under standard laboratory conditions [31]. The compound demonstrates resistance to hydrolytic degradation under neutral pH conditions, although extended exposure to strongly acidic or basic environments may promote ring-opening reactions [31]. The lactone functionality represents the most chemically labile site within the molecule [31].
Thermal decomposition studies indicate that the compound maintains structural integrity up to approximately 200 degrees Celsius before significant degradation occurs [19]. The macrocyclic framework provides inherent stability against thermal rearrangement reactions [19]. These stability characteristics are important considerations for synthetic procedures, purification methods, and long-term storage requirements [31].
Table 7: Thermal and Chemical Stability Parameters
Property | Value | Conditions | Reference |
---|---|---|---|
Melting Point | 140-142°C | Atmospheric pressure | [2] |
Thermal Stability | ~200°C | Decomposition onset | [19] |
Chemical Stability | Moderate | Neutral pH | [31] |
Storage Stability | Good | Standard conditions | [31] |